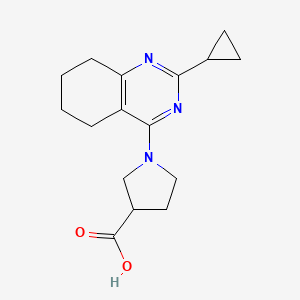

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

Description

The closest analogs include:

- 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1710846-02-8, –3)

- 1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1710845-01-4, )

- 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1707594-70-4, )

These compounds share a cyclopropyl-substituted heterocyclic core (quinazoline, pyrimidine, or triazole) linked to a nitrogen-containing bicyclic system (pyrrolidine, piperidine, or acetylated pyrrolidine) and a carboxylic acid group. Their primary application is in laboratory research for chemical synthesis or pharmacological exploration .

Properties

Molecular Formula |

C16H21N3O2 |

|---|---|

Molecular Weight |

287.36 g/mol |

IUPAC Name |

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C16H21N3O2/c20-16(21)11-7-8-19(9-11)15-12-3-1-2-4-13(12)17-14(18-15)10-5-6-10/h10-11H,1-9H2,(H,20,21) |

InChI Key |

ZRXFJMJIMNOJEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCC(C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For instance, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. .

Scientific Research Applications

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The cyclopropyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations:

Core Heterocycle :

- The tetrahydroquinazoline core (CAS 1710846-02-8) offers a rigid, bicyclic structure that may enhance binding affinity in biological targets compared to pyrimidine (CAS 1707594-70-4) or triazole (CAS 1710845-01-4) cores .

- Triazole (CAS 1710845-01-4) is metabolically stable and commonly used in medicinal chemistry to mimic amide bonds .

Substituent Effects :

- The cyclopropyl group (common in CAS 1710846-02-8 and 1707594-70-4) improves metabolic stability by resisting oxidative degradation .

- Acetylation of the pyrrolidine ring (CAS 1710845-01-4) may reduce basicity, altering solubility and membrane permeability .

Carboxylic Acid Role :

- The carboxylic acid group in all analogs facilitates hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors) .

Key Observations:

- The pyrazole-containing analog (CAS 1710846-02-8) has the most stringent safety requirements due to acute toxicity risks, necessitating PPE and controlled ventilation .

- No ecological or detailed toxicological data are available for any compound, highlighting a research gap .

Research and Development Implications

Biological Activity

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. Its molecular formula is , and it features both a pyrrolidine ring and a cyclopropyl-substituted tetrahydroquinazoline moiety. This structural composition suggests significant potential for various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Bicyclic Framework : The presence of both cyclopropyl and tetrahydroquinazoline structures may enhance interactions with biological targets.

- Functional Groups : The carboxylic acid group is likely to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid exhibit notable biological activities. Key findings include:

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi. Preliminary studies suggest effectiveness comparable to established antibiotics like ampicillin.

- Anticancer Potential : Some studies have reported anticancer activity against specific human cancer cell lines. This suggests that the compound may serve as a candidate for drug development targeting resistant tumors.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial effectiveness of related compounds. For instance:

| Compound Name | Target Pathogens | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 50 | High |

| Compound B | Escherichia coli | 100 | Moderate |

| Compound C | Candida albicans | 200 | Moderate |

These results indicate that certain derivatives can inhibit pathogen growth effectively, suggesting potential therapeutic applications in treating infections .

Anticancer Studies

In vitro studies on human cancer cell lines have demonstrated that 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has potential cytotoxic effects. For example:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

The compound's ability to induce apoptosis and disrupt cell cycle progression highlights its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid exhibited enhanced activity against multi-drug resistant Staphylococcus aureus.

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of the compound, it was administered to human cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.